![molecular formula C13H16N2O2 B13896358 3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylethyl group attached to the oxadiazole ring, which is further connected to a propanol group. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The phenylethyl group can be introduced through a nucleophilic substitution reaction, and the propanol group can be added via reduction of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while reduction of the oxadiazole ring could produce various reduced derivatives.
Applications De Recherche Scientifique
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity to certain targets, while the propanol group can influence its solubility and bioavailability. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethyl-1,3,4-oxadiazole: Similar structure but lacks the propanol group.
3-(2-Phenylethyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
3-(2-Phenylethyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol is unique due to the combination of the oxadiazole ring, phenylethyl group, and propanol moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. The presence of the propanol group, in particular, can influence the compound’s solubility and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C13H16N2O2/c16-10-4-7-13-14-12(15-17-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,16H,4,7-10H2 |
Clé InChI |
SNBOAAKEXVIESN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=NOC(=N2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



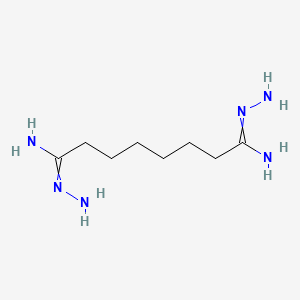
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)

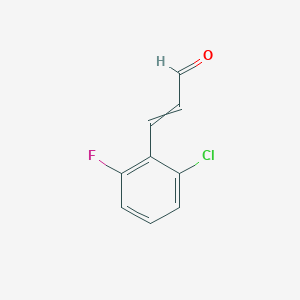
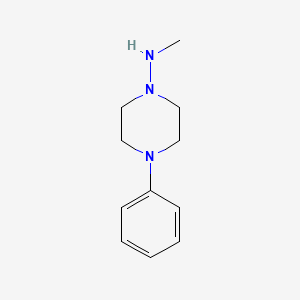
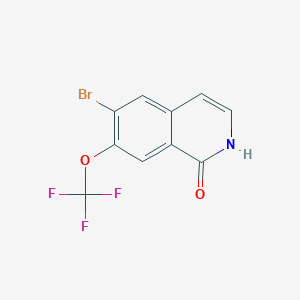
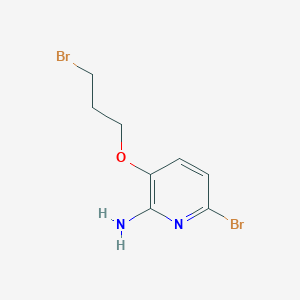
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
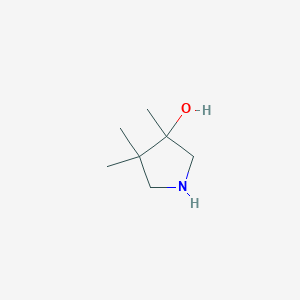
![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

